Eltrombopag Chloride is a synthetic organic compound primarily used as a medication to treat thrombocytopenia, a condition characterized by abnormally low platelet counts. It acts as a thrombopoietin receptor agonist, stimulating the production of platelets in the bone marrow. The compound's chemical formula is with a molecular weight of 460.912 g/mol and a CAS number of 1337958-44-7 . Eltrombopag Chloride is marketed under brand names such as Promacta in the United States and Revolade in other countries .
Eltrombopag Chloride functions by binding to the thrombopoietin receptor on megakaryocytes, leading to increased platelet production. This action is crucial for patients suffering from chronic immune thrombocytopenia, particularly when other treatments have failed. The drug has also shown potential in treating thrombocytopenia associated with chronic liver disease and hepatitis C . Eltrombopag's mechanism enhances the signaling pathways that promote megakaryocyte proliferation and differentiation, ultimately resulting in higher platelet counts.
The synthesis of Eltrombopag Chloride can be summarized in several steps:
Eltrombopag Chloride is primarily used for:
Eltrombopag Chloride has been studied for its interactions with various drugs and biological systems. Notably:
Several compounds share similarities with Eltrombopag Chloride in terms of structure or function. These include:
| Compound Name | Chemical Formula | Mechanism/Use |
|---|---|---|
| Romiplostim | C_{22}H_{27}N_{3}O_{6}S | Thrombopoietin receptor agonist; used for ITP |
| Avatrombopag | C_{25}H_{22}N_{4}O_{4} | Thrombopoietin receptor agonist; similar use |
| TPO mimetics | Various | Mimic thrombopoietin effects on platelet production |
Eltrombopag Chloride is unique due to its oral bioavailability and its specific mechanism targeting the thrombopoietin receptor, which distinguishes it from other injectable therapies like Romiplostim. Its chemical structure also allows for distinct pharmacokinetic properties, making it suitable for long-term management of thrombocytopenia compared to alternatives .
Human cord blood-derived hematopoietic stem cells have been extensively utilized to investigate eltrombopag chloride effects on megakaryocyte differentiation [1]. These studies employ a standardized culture protocol utilizing StemSpan medium supplemented with interleukin-6 and interleukin-11, with eltrombopag chloride concentrations ranging from 50 to 2000 nanograms per milliliter. The differentiation process requires thirteen days of culture at 37 degrees Celsius in a fully humidified atmosphere containing 5% carbon dioxide [1].
Dose-response studies demonstrate that eltrombopag chloride concentrations below 200 nanograms per milliliter fail to promote megakaryocyte differentiation [1]. However, concentrations of 200 nanograms per milliliter and above successfully induce more than 90% of progenitor cells to differentiate into mature megakaryocytes, as assessed by CD61 and CD42b surface marker expression and DNA content analysis [1]. The threshold concentration corresponds to therapeutic serum levels observed in patients receiving oral eltrombopag chloride administration.
Advanced three-dimensional tissue engineering approaches have been developed to recapitulate the bone marrow microenvironment [1] [2]. These silk fibroin-based scaffolds create a spongy architecture that mimics the natural bone marrow vasculature, providing an optimal environment for megakaryocyte maturation and proplatelet formation [1]. The silk protein scaffolds are prepared by mixing aqueous silk solution with salt particles, followed by salt leaching to create interconnected porous structures [1].
Human hematopoietic stem cells seeded within these three-dimensional systems demonstrate enhanced megakaryocyte differentiation when cultured with eltrombopag chloride. Confocal microscopy analysis reveals mature CD61-positive megakaryocytes throughout the scaffold architecture [1]. These differentiated cells maintain the capacity to form normal branched proplatelets when subsequently plated on fibrinogen-coated surfaces, indicating functional maturation [1].
Sophisticated perfusion systems have been engineered to enable ex vivo platelet collection and functional assessment [1] [2]. These bioreactors incorporate silk microtubes prepared by gel spinning aqueous silk solutions around wire templates. The microtubes are functionalized through entrapment of extracellular matrix components and stromal cell-derived factor 1-alpha as a chemoattractant [1].
The complete system consists of silk microtubes fitted into bioreactor chambers with silk sponges fabricated around them. Media flow at physiologically relevant shear rates of 60 reciprocal seconds mimics bloodstream conditions within bone marrow sinusoids [1]. Mature megakaryocytes cultured within these systems extend proplatelets through the microtube walls, releasing functional platelets into the perfusion medium [1].
Quantitative analysis demonstrates that eltrombopag chloride treatment increases platelet collection in a dose-dependent manner. The correlation between in vitro proplatelet formation and ex vivo platelet collection yields a Spearman rank-order correlation coefficient of 0.9002 with statistical significance below 0.0001 [1]. Collected platelets demonstrate comparable functional activation responses to adenosine diphosphate and thrombin stimulation across all treatment conditions [1].
Long-term hematopoietic stem cell self-renewal capacity is assessed through serial replating colony forming assays [3]. Human bone marrow-derived lineage-negative CD34-positive CD38-negative CD49f-positive hematopoietic stem cells are cultured in methylcellulose medium supplemented with growth factors [3]. Eltrombopag chloride treatment significantly prolongs clonogenic potential compared to control treatments, with effects most pronounced in second and third plating rounds [3] [4].
Flow cytometric analysis of harvested colonies reveals increased proportions of CD11b-positive CD14-positive cells in eltrombopag chloride-treated cultures, ranging from 86% to 97% compared to control or recombinant human thrombopoietin groups [4]. This cellular composition reflects the myeloid lineage bias associated with enhanced stem cell expansion [4].
Eltrombopag chloride treatment induces comprehensive transcriptional reprogramming in hematopoietic stem cells through iron chelation-dependent mechanisms [3]. Transcriptomic profiling identifies 198 differentially expressed genes in eltrombopag chloride-treated human stem cells compared to vehicle controls [3]. Supervised hierarchical clustering reveals distinct gene expression profiles between eltrombopag chloride and recombinant human thrombopoietin treatments, with only 40 genes showing identical expression changes [3].
Iron-responsive element motif prediction demonstrates significant enrichment of differentially expressed genes containing iron-responsive elements in eltrombopag chloride-treated cells [3]. This molecular signature indicates activation of iron regulatory protein-mediated post-transcriptional control mechanisms [3]. Canonical pathway analysis reveals significant enrichment of iron-related pathways, including iron metabolism and heme degradation [3].
Eltrombopag chloride-induced reduction of intracellular labile iron pools triggers extensive metabolic adaptations in hematopoietic stem cells [3]. Gene expression analysis reveals alterations in glycolytic pathways, with upregulation of hexokinase 1 (HK1), phosphofructokinase L (PFKL), and phosphoenolpyruvate carboxykinase 1 (PCK1) [3]. These changes reflect compensatory mechanisms to maintain cellular energy production despite impaired iron-dependent enzymatic reactions [3].
Pathway analysis indicates enhanced utilization of alternative energy sources, including long-chain unsaturated fatty acids and amino acids [3]. Triacylglycerol biosynthesis and glycine degradation pathways show significant enrichment [3]. Metabolite profiling confirms increased galactose metabolism and pantothenate biosynthesis [3], supporting the transition toward iron-independent metabolic pathways.
Reduced intracellular iron availability impairs prolyl hydroxylase domain enzyme activity, resulting in hypoxia-inducible factor 1-alpha stabilization under normoxic conditions [3]. While HIF1A messenger RNA expression decreases, hypoxia-inducible factor 1-alpha target genes demonstrate increased expression [3]. This apparent paradox reflects post-translational stabilization of the protein despite reduced transcript levels [3].
Hypoxia-inducible factor 1-alpha activation contributes to enhanced hematopoietic stem cell maintenance and function [3]. The pathway promotes cellular survival under stress conditions and supports the metabolic adaptations necessary for iron-limited environments [3]. CCAAT enhancer binding protein alpha-driven gene expression shows impairment, consistent with hypoxia-inducible factor 1-alpha-mediated negative regulation [3].
Eltrombopag chloride exhibits unique binding properties that distinguish it from endogenous thrombopoietin and other receptor agonists [1] [5]. While thrombopoietin binds to the extracellular domain of the c-MPL receptor, eltrombopag chloride interacts with the transmembrane domain, specifically requiring histidine 499 for activity [6]. This non-competitive binding mechanism enables additive effects when both ligands are present simultaneously [1].
Surface plasmon resonance studies demonstrate that eltrombopag chloride and thrombopoietin can bind concurrently to c-MPL receptors without mutual interference [7]. In proliferation assays using N2C-TPO cells, combined treatment with eltrombopag chloride and thrombopoietin produces additive effects on cellular expansion [6]. Similarly, apoptosis prevention assays show enhanced cytoprotective effects when both agents are used together [6].
Comparative analysis of intracellular signaling reveals distinct temporal patterns between eltrombopag chloride and thrombopoietin-induced pathway activation [5]. Thrombopoietin induces rapid and high-potency STAT5 phosphorylation followed by rapid signal decay, whereas eltrombopag chloride produces slower, lower-potency phosphorylation with prolonged signal persistence [5].
These kinetic differences reflect varying receptor internalization rates and downstream pathway engagement [5]. Eltrombopag chloride preferentially activates the JAK-STAT3 pathway compared to thrombopoietin, which may contribute to enhanced hematopoietic stem cell survival under inflammatory conditions [5]. The prolonged STAT5 activation profile supports sustained cellular responses that differ qualitatively from endogenous thrombopoietin signaling [5].
Eltrombopag chloride treatment produces coordinated activation of both AKT and ERK1/2 signaling pathways in megakaryocytes [1]. This balanced activation pattern is crucial for optimal proplatelet formation and platelet production [1]. Western blot analysis demonstrates dose-dependent increases in both AKT and ERK1/2 phosphorylation, with significant enhancement at concentrations of 500 and 2000 nanograms per milliliter compared to recombinant human thrombopoietin [1].
The maintenance of balanced pathway activation distinguishes eltrombopag chloride from other thrombopoietin receptor agonists that may preferentially activate individual pathways [1]. Excessive AKT activation without corresponding ERK1/2 activation leads to hyperproliferation of immature megakaryocytes with defective proplatelet formation capacity [1]. Conversely, isolated ERK1/2 overactivation inhibits proplatelet formation [1]. Eltrombopag chloride avoids these imbalances through its unique signaling profile.
Clinical observations in patients with immune-mediated bone marrow failure demonstrate that eltrombopag chloride maintains efficacy despite elevated endogenous thrombopoietin levels [8]. Mechanistic studies reveal that interferon-gamma disrupts thrombopoietin binding to the low-affinity site of c-MPL through formation of thrombopoietin-interferon-gamma heteromeric complexes [8].
Eltrombopag chloride bypasses this inflammatory inhibition by binding to the transmembrane domain, preserving critical growth factor signaling pathways [8]. In the presence of interferon-gamma, eltrombopag chloride-induced STAT5, STAT3, and ERK phosphorylation remains preserved or even enhanced, while thrombopoietin signaling shows marked impairment [8]. This resistance to inflammatory interference explains the therapeutic efficacy in immune-mediated hematopoietic disorders where endogenous thrombopoietin signaling is compromised [8].
The synergistic relationship between eltrombopag chloride and endogenous thrombopoietin extends beyond simple additive effects to encompass complementary mechanisms that enhance overall hematopoietic function. The non-competitive binding, distinct signaling kinetics, balanced pathway activation, and inflammatory resistance collectively contribute to superior therapeutic outcomes compared to either agent alone.